molecular formula C29H40O3 B593581 Spiratisanin C CAS No. 1902173-22-1

Spiratisanin C

Cat. No. B593581
M. Wt: 436.636
InChI Key: YDPXDNLXYLVVBP-WSWVWNCSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Spiratisanin C is a natural product isolated from Spiraea japonica . It is a type of diterpenoid , which are a class of chemical compounds composed of two terpene units with the molecular formula C29H40O3 .


Molecular Structure Analysis

The molecular formula of Spiratisanin C is C29H40O3 . The molecular weight is 436.63 g/mol . The structure is consistent with the 1H-NMR identification .


Physical And Chemical Properties Analysis

Spiratisanin C is a powder . It is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone . It should be stored in a desiccated state at -20°C .

Scientific Research Applications

Pharmacological Actions and Development Value

Spiratisanin C, derived from marine organisms like Spirulina platensis, exhibits significant pharmacological actions. These include anti-inflammation, antioxidation, antitumor activities, immunological enhancement, and hepatorenal protection. Spiratisanin C has considerable potential both as a drug and as a functional food, with many studies focusing on its various pharmacological actions and mechanisms. However, deeper integration of these studies is needed for its broader medical application (Liu, Huang, Zhang, Cai, & Cai, 2016).

Anti-Cancer Properties

Research indicates that Spiratisanin C selectively inhibits cyclooxygenase-2 (COX-2) and induces apoptosis in lipopolysaccharide-stimulated RAW 264.7 macrophages, a mouse macrophage cell line. This suggests a potential role in cancer treatment (Reddy et al., 2003). Additionally, Spiratisanin C shows significant antiproliferative effects on human chronic myeloid leukemia cell line K562, demonstrating apoptosis induction through cytochrome c release and downregulation of Bcl-2 (Subhashini et al., 2004).

Antioxidant and Anti-Inflammatory Properties

Studies have shown Spiratisanin C's potential as an antioxidant, protecting against oxidative stress-induced damage like thymic atrophy caused by Tributyltin (TBT) in rats (Gupta, Dwivedi, & Khandelwal, 2011). It also exhibits hypocholesterolemic actions, influencing serum cholesterol concentrations and showing stronger activity than Spirulina platensis concentrate in animals (Nagaoka et al., 2005).

Production and Extraction Techniques

Efficient production and extraction of Spiratisanin C are crucial for its applications. Manipulating light sources and frequencies can enhance its production from Spirulina platensis, with white LED light showing higher efficiency (Ho et al., 2018). The antioxidant capacity of Spiratisanin C is influenced by the extraction method, with ultrasound-assisted extraction and water or buffer solvent extraction being common techniques (Fratelli et al., 2020).

Neuroprotective Effects

Spiratisanin C also shows potential in neuroprotection, as evidenced by its protective efficacy against tributyltin chloride (TBTC) induced neurotoxicity in adult rat brains. It modulates glial cell activity along with its antioxidant and anti-inflammatory properties (Mitra, Siddiqui, & Khandelwal, 2015).

properties

IUPAC Name

(13-hydroxy-5,5,13-trimethyl-9-tetracyclo[10.2.2.01,10.04,9]hexadecanyl)methyl 3-phenylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H40O3/c1-26(2)14-7-15-29(20-32-25(30)11-10-21-8-5-4-6-9-21)23(26)13-17-28-16-12-22(18-24(28)29)27(3,31)19-28/h4-6,8-11,22-24,31H,7,12-20H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDPXDNLXYLVVBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1CCC34C2CC(CC3)C(C4)(C)O)COC(=O)C=CC5=CC=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H40O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiratisanin C

Citations

For This Compound
1
Citations
XD Qin, S Yang, Y Zhao, LX Wang… - Helvetica Chimica …, 2016 - Wiley Online Library
… Spiratisanin C (3) was isolated as white powder. Its molecular formula was established as C 29 H 40 O 3 by HR-ESI-MS (m/z 459.2872 ([M + Na] + )), as well as its 1 H- and 13 C-NMR …
Number of citations: 4 onlinelibrary.wiley.com

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